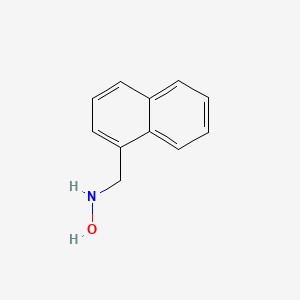

N-(naphthalen-1-ylmethyl)hydroxylamine

Description

N-(Naphthalen-1-ylmethyl)hydroxylamine (CAS: 13504-46-6) is a hydroxylamine derivative featuring a naphthalene moiety linked via a methylene group to the hydroxylamine functional group. Its molecular formula is C₁₁H₉NO, with a molecular weight of 171.2 g/mol . The compound is structurally characterized by the planar naphthalene ring system and the nucleophilic hydroxylamine (-NHOH) group, which contributes to its reactivity in organic and biochemical contexts. Synonyms include N-(naphthalen-1-yl)hydroxylamine and 1-Naphthalenecarboxaldehyde oxime .

Properties

IUPAC Name |

N-(naphthalen-1-ylmethyl)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12-13H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCXCHXFWBBRME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(naphthalen-1-ylmethyl)hydroxylamine typically involves the reaction of naphthalen-1-ylmethylamine with hydroxylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol or methanol, and the reaction is often catalyzed by acids or bases to facilitate the formation of the hydroxylamine group .

Industrial Production Methods: While specific industrial production methods for N-(naphthalen-1-ylmethyl)hydroxylamine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(naphthalen-1-ylmethyl)hydroxylamine can undergo various chemical reactions, including:

Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines.

Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under acidic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

Organic Synthesis

N-(naphthalen-1-ylmethyl)hydroxylamine serves as a reagent in organic synthesis for preparing various naphthalene derivatives. Its reactive hydroxylamine group allows for diverse transformations, including oxidation, reduction, and substitution reactions. This versatility is crucial for developing new compounds in synthetic chemistry.

Biological Research

In biological contexts, N-(naphthalen-1-ylmethyl)hydroxylamine is utilized as a probe to study enzyme mechanisms and protein interactions. The compound can form covalent bonds with nucleophilic residues in proteins, which may lead to the inhibition or modification of enzyme activity. This property is particularly beneficial for investigating biochemical pathways and cellular processes.

Medicinal Chemistry

The compound has potential applications in drug development due to its bioactive properties. Hydroxylamines are known for their ability to form various derivatives, which can be explored for therapeutic uses. For instance, related compounds have been studied for their roles as histone deacetylase (HDAC) inhibitors, which are important in cancer treatment.

Case Study 1: HDAC Inhibition

Research has shown that hydroxamic acid derivatives, including those related to N-(naphthalen-1-ylmethyl)hydroxylamine, exhibit potent HDAC inhibition activity. Compounds like Givinostat, derived from naphthalene structures, are currently undergoing clinical trials for treating various cancers such as Hodgkin’s lymphoma and multiple myeloma .

Case Study 2: Enzyme Mechanism Studies

A study involving N-(naphthalen-1-ylmethyl)hydroxylamine demonstrated its effectiveness as a tool for probing enzyme mechanisms. By covalently modifying target enzymes, researchers could elucidate the roles of specific amino acids in enzymatic activity .

Mechanism of Action

The mechanism of action of N-(naphthalen-1-ylmethyl)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect cellular pathways and biochemical processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Hydroxylamine (NH₂OH) and Hydrazine (NH₂NH₂)

- Nucleophilicity and Basicity : Hydroxylamine and hydrazine are simpler amines lacking aromatic substituents. indicates that substituents significantly influence nucleophilicity; hydroxylamine’s moderate nucleophilicity contrasts with the enhanced reactivity of N-(naphthalen-1-ylmethyl)hydroxylamine due to the electron-rich naphthalene ring .

- Biological Interactions: Hydroxylamine is a known mutagen that destabilizes DNA by lowering its melting temperature (Tm), similar to carcinogenic naphthylamine derivatives like 2-amino-1-naphthol.

N-Methyl-1-(naphthalen-1-yl)methanamine

- Structure : This analog replaces the hydroxylamine group with a methylamine (-NHCH₃) moiety (Molecular formula: C₁₂H₁₃N , MW: 171.24) .

- Physicochemical Properties : The absence of the hydroxyl group increases hydrophobicity (higher LogP) compared to N-(naphthalen-1-ylmethyl)hydroxylamine. This affects bioavailability; for instance, N-Methyl-1-(naphthalen-1-yl)methanamine exhibits moderate blood-brain barrier (BBB) permeability, whereas the hydroxylamine derivative’s polar -NHOH group likely reduces BBB penetration .

N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine

- Structural Variation: An ethyl linker instead of methyl (Molecular formula: C₁₂H₁₃NO, MW: 187.24) .

Enzymatic Demethylation vs. Hydroxylamine Reactivity

- N-Methyl-1-naphthalenemethylamine undergoes enzymatic N-demethylation to form naphthalene-1-ylmethanamine, a process catalyzed by TrSOX enzymes . In contrast, N-(naphthalen-1-ylmethyl)hydroxylamine’s -NHOH group can participate in redox reactions, acting as a reducing agent or forming stable coordination complexes with metals.

Imine Formation and Stability

- Imine analogs like (E)-1-(Naphthalen-2-yl)ethylidene)(naphthalen-1-ylmethyl)amine exhibit C=N bond lengths of ~1.26–1.29 Å . The hydroxylamine derivative’s N-O bond (shorter due to resonance stabilization) may confer greater stability against hydrolysis compared to imines, which are prone to hydrolysis under acidic conditions .

Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

N-(naphthalen-1-ylmethyl)hydroxylamine is a compound of significant interest in medicinal and organic chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

N-(naphthalen-1-ylmethyl)hydroxylamine can be represented by the chemical formula . It features a hydroxylamine functional group attached to a naphthalene moiety, which influences its reactivity and biological properties. The presence of the naphthalene structure is crucial as it contributes to the compound's unique interactions within biological systems.

The mechanism of action for N-(naphthalen-1-ylmethyl)hydroxylamine primarily involves its interaction with various molecular targets such as enzymes and receptors. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. This property allows it to affect cellular pathways and biochemical processes, potentially making it a candidate for therapeutic applications.

Anticancer Potential

The compound's potential as an anticancer agent is also noteworthy. Hydroxylamine derivatives have been studied for their ability to inhibit cancer cell proliferation through various pathways. For instance, compounds structurally similar to N-(naphthalen-1-ylmethyl)hydroxylamine have shown promise in inhibiting tumor growth in vitro and in vivo by affecting vascular endothelial growth factor (VEGF) pathways .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of N-(naphthalen-1-ylmethyl)hydroxylamine, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(naphthalen-2-ylmethyl)hydroxylamine | Hydroxylamine group at 2-position | Different reactivity due to positional change |

| N-(phenylmethyl)hydroxylamine | Phenyl ring instead of naphthalene | Exhibits different pharmacological properties |

| O-benzylhydroxylamine | Benzene ring instead of naphthalene | Strong IDO1 inhibition properties |

This comparison highlights how the naphthalene structure contributes to distinct chemical properties and biological activities compared to other hydroxylamines.

Case Studies and Research Findings

Several studies have explored the biological activity of hydroxylamines, providing insights into their potential applications:

- Antibacterial Studies : Research has shown that hydroxylamines can exhibit minimum inhibitory concentrations (MICs) as low as 0.0039 mg/mL against S. aureus and E. coli, indicating strong antibacterial activity .

- Anticancer Research : A study on naphthoquinone derivatives indicated that modifications on the naphthalene core could enhance anticancer activity, suggesting that similar modifications on N-(naphthalen-1-ylmethyl)hydroxylamine might yield promising results in cancer therapy .

- Pharmacological Evaluations : Various pharmacological evaluations have demonstrated that hydroxylamine derivatives can modulate enzyme activities involved in critical metabolic pathways, which may be exploited for therapeutic interventions .

Q & A

Q. What synthetic routes are most effective for producing N-(naphthalen-1-ylmethyl)hydroxylamine with high purity?

The synthesis typically involves reductive amination of naphthalen-1-ylmethanal (1-naphthaldehyde) with hydroxylamine under controlled pH (7–9) and inert atmospheres to prevent oxidation. Key considerations include:

- Byproduct minimization : Use stoichiometric excess of hydroxylamine to drive the reaction toward the desired product and avoid imine formation .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity. Monitor intermediates via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing the molecular structure of N-(naphthalen-1-ylmethyl)hydroxylamine?

- X-ray crystallography : Resolves bond angles (e.g., C11–O1–H1 = 113.15°) and torsion angles (e.g., C2–C1–C10–C5 = −176.55°) to confirm stereochemistry .

- NMR : ¹H NMR (DMSO-d6) shows distinct signals for the hydroxylamine proton (δ 7.8–8.1 ppm) and naphthyl protons (δ 7.2–8.5 ppm). ¹³C NMR confirms sp³ hybridization at the methylene bridge (C11, δ ~45 ppm) .

- FT-IR : O–H stretch at ~3300 cm⁻¹ and N–O stretch at ~950 cm⁻¹ validate functional groups .

Q. How do physicochemical properties (e.g., LogP, boiling point) influence experimental handling and biological partitioning?

- LogP (3.34) : Indicates moderate lipophilicity, suggesting preferential partitioning into lipid membranes. Use polar aprotic solvents (e.g., DMSO) for stock solutions to enhance solubility in aqueous buffers .

- Boiling point (303.6°C) : Requires vacuum distillation for purification. Stability tests under reflux conditions should monitor decomposition via HPLC .

- Vapor pressure (0.0 mmHg at 25°C) : Suggests low volatility, reducing inhalation hazards in lab settings .

Advanced Research Questions

Q. What metabolic pathways are anticipated for N-(naphthalen-1-ylmethyl)hydroxylamine, and which cytochrome P450 (CYP) isoforms are likely involved?

Based on analogous hydroxylamine derivatives (e.g., N-(2-methoxyphenyl)hydroxylamine):

- Oxidation : CYP2E1 and CYP1A2 catalyze hydroxylamine → nitroso derivatives, detectable via LC-MS/MS. Use hepatic microsomes from CYP-induced rodents (e.g., β-naphthoflavone for CYP1A) to identify isoform-specific activity .

- Reduction : NADPH-dependent reductases may regenerate the parent amine (e.g., naphthalen-1-ylmethylamine). Monitor reductive pathways using microsomal inhibitors like SKF-525A .

Q. How does the compound’s stability under varying pH and temperature conditions impact pharmacokinetic study design?

- pH stability : Degrades rapidly in acidic conditions (pH <3) via protonation of the hydroxylamine group. Use neutral buffers (pH 7.4) for in vitro assays.

- Thermal stability : Decomposes above 150°C, forming naphthylmethyl radicals. Store at −20°C under nitrogen to prevent radical-mediated polymerization .

- Radiation sensitivity : Gamma irradiation (e.g., 10 kGy) induces C–N bond cleavage, generating ethylene and methane. Use argon sparging to mitigate radiolytic degradation .

Q. What contradictions exist in enzymatic reduction mechanisms of N-arylhydroxylamines, and how can they be resolved for this compound?

- Contradiction : CYP2E1 predominantly oxidizes o-anisidine derivatives but may also reduce hydroxylamines in some systems .

- Resolution : Reconstitute purified CYP2E1 with NADPH:CYP reductase to isolate its role. Compare metabolite profiles (e.g., o-aminophenol vs. parent amine) using LC-UV/vis .

- Data reconciliation : Use kinetic modeling (Michaelis-Menten parameters) to distinguish enzymatic vs. non-enzymatic reduction pathways .

Q. Methodological Recommendations

- Analytical quantification : Employ reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection at 254 nm .

- Toxicity screening : Follow OECD guidelines using A549 or HepG2 cells, assessing IC50 and ROS generation. Include positive controls (e.g., naphthalene) for comparative toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.